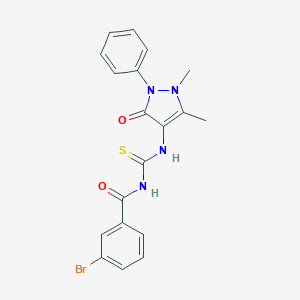![molecular formula C16H10F2N4OS B293451 3-[(4-Fluorophenoxy)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293451.png)
3-[(4-Fluorophenoxy)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Fluorophenoxy)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential therapeutic applications. It belongs to the class of triazolo-thiadiazole derivatives and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-[(4-Fluorophenoxy)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in cancer metastasis. Additionally, it has been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
3-[(4-Fluorophenoxy)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(4-Fluorophenoxy)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent anticancer and anti-inflammatory activity. Additionally, it has a relatively simple synthesis method and can be easily purified. However, one of the limitations is that it has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are several future directions for the study of 3-[(4-Fluorophenoxy)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its pharmacokinetic properties and optimize its structure for improved bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, the potential of 3-[(4-Fluorophenoxy)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a therapeutic agent for various diseases should be explored in preclinical and clinical studies.
Conclusion:
In conclusion, 3-[(4-Fluorophenoxy)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound with potential therapeutic applications. Its potent anticancer and anti-inflammatory activity make it an attractive candidate for further study. However, further research is needed to fully understand its pharmacological properties and identify its molecular targets.
Métodos De Síntesis
The synthesis of 3-[(4-Fluorophenoxy)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-fluorobenzyl alcohol with 3-fluorobenzaldehyde and thiocarbohydrazide in the presence of a catalyst. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
3-[(4-Fluorophenoxy)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C16H10F2N4OS |
|---|---|
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
3-[(4-fluorophenoxy)methyl]-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10F2N4OS/c17-11-4-6-13(7-5-11)23-9-14-19-20-16-22(14)21-15(24-16)10-2-1-3-12(18)8-10/h1-8H,9H2 |
Clave InChI |
UMOFHTIEEKFXOR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293369.png)
![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293370.png)
![2-Naphthyl (3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether](/img/structure/B293375.png)
![1-Naphthyl (3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether](/img/structure/B293376.png)
![6-[(4-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293377.png)
![6-[(2,4-Dichlorophenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293380.png)
![6-[(4-Chlorophenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293381.png)
![6-(3-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293383.png)
![Methyl 3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B293391.png)
![6-(2-Methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293392.png)
![6-(3,4-Dichlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293393.png)
![6-(3-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293397.png)
![6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293401.png)